4-ethyl-N-(2-pyridinyl)benzamide

Beschreibung

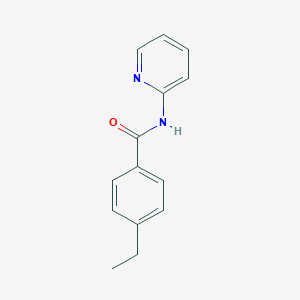

4-Ethyl-N-(2-pyridinyl)benzamide is a benzamide derivative featuring a benzene ring substituted with an ethyl group at the para-position (4-position) and an amide linkage to a 2-pyridinyl (2-pyridyl) group.

Eigenschaften

Molekularformel |

C14H14N2O |

|---|---|

Molekulargewicht |

226.27g/mol |

IUPAC-Name |

4-ethyl-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C14H14N2O/c1-2-11-6-8-12(9-7-11)14(17)16-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,15,16,17) |

InChI-Schlüssel |

HVNPSCBEYZUXQO-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

The following sections compare 4-ethyl-N-(2-pyridinyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, pharmacological profiles, and synthetic accessibility.

Substituent Variations on the Benzamide Core

Alkyl and Alkoxy Substituents

- 4-Methyl-N-(2-pyridinyl)benzamide (VUF8502): Replacing the ethyl group with a methyl group reduces steric bulk but maintains hydrophobicity. VUF8502, a close analog, has been studied as an allosteric modulator of adenosine receptors, suggesting that small alkyl groups at the 4-position retain receptor binding affinity .

- This compound showed improved solubility compared to alkyl-substituted analogs but reduced metabolic stability due to demethylation risks .

Halogenated Derivatives

- 4-Chloro-N-[4-(2-pyridinyl)-2-thiazolyl]benzamide (RIZ 017) : Substituting ethyl with chlorine increases electronegativity and may enhance binding to polar active sites. RIZ 017 exhibited antimycobacterial activity (MIC = 2 µg/mL), highlighting the role of halogen substituents in antimicrobial potency .

- 4-Fluoro-N-[4-(2-pyridinyl)-2-thiazolyl]benzamide (RIZ 018) : Fluorine’s small size and high electronegativity improve membrane permeability. RIZ 018 showed similar antimycobacterial activity to RIZ 017 but with a lower molecular weight (299.03 vs. 315.02), suggesting fluorine’s utility in optimizing pharmacokinetics .

Heterocyclic Modifications

- 4-Methylthio-N-[4-(2-pyridinyl)-2-thiazolyl]benzamide (RIZ 015) : Replacing the ethyl group with a methylthio (-SMe) group introduces sulfur-mediated hydrophobic interactions. RIZ 015 demonstrated moderate antimycobacterial activity (MIC = 8 µg/mL), indicating that sulfur substituents may enhance target selectivity .

- 4-Ethyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl}benzamide: This derivative incorporates a piperazine ring, expanding its interaction with G-protein-coupled receptors (GPCRs). While specific data are lacking, similar piperazine-containing benzamides are known serotonin receptor antagonists .

Serotonin (5-HT1A) Receptor Antagonists

- p-MPPI and p-MPPF : These analogs feature iodinated or fluorinated benzamide cores linked to piperazine moieties. Both compounds act as competitive 5-HT1A receptor antagonists, with p-MPPF showing higher potency (ID₅₀ = 0.7 mg/kg in forepaw treading assays) due to fluorine’s electronegativity enhancing receptor binding .

Adenosine Receptor Modulators

- VUF5455 and VUF8507 : These analogs, with methoxy or unsubstituted benzamide groups, highlight the importance of the 2-pyridinyl group in allosteric modulation. VUF8507 (unsubstituted benzamide) exhibited weaker activity than methoxy-substituted VUF5455, suggesting that electron-donating groups optimize receptor interactions .

Key Observations :

- Thiazole-containing analogs (RIZ series) generally exhibit lower synthetic yields (21–36%) due to the complexity of heterocyclic coupling reactions .

- Halogenated derivatives (e.g., RIZ 017) show higher melting points, correlating with increased crystallinity from halogen-mediated intermolecular forces .

Structure-Activity Relationship (SAR) Insights

Ethyl vs.

Pyridinyl vs. Thiazolyl Linkages : The 2-pyridinyl group in the target compound may offer better metabolic stability than thiazolyl groups, which are prone to oxidation .

Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and methylthio groups improve receptor affinity but may compromise stability, whereas halogens balance potency and longevity .

Vorbereitungsmethoden

Reaction Conditions

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

-

Workup : Aqueous extraction, drying (MgSO₄), and solvent evaporation.

Example Protocol

-

Dissolve 2-aminopyridine (1.0 eq) in DCM under nitrogen.

-

Add 4-ethylbenzoyl chloride (1.1 eq) dropwise at 0°C.

-

Stir for 4–6 hours at room temperature.

-

Quench with water, extract with DCM, dry, and concentrate.

-

Purify via recrystallization (ethanol/water) to yield white crystals.

Key Data

Coupling Agent-Mediated Synthesis

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate 4-ethylbenzoic acid for amide bond formation.

Optimized Procedure

-

Activation : Pre-mix 4-ethylbenzoic acid (1.0 eq) with EDC (1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF for 30 minutes.

-

Coupling : Add 2-aminopyridine (1.0 eq) and stir for 12–24 hours at 25°C.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Advantages

Limitations

Comparative Performance

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt | 72 | 97 |

| DCC | 68 | 95 |

Protection-Deprotection Strategies

When the amine group exhibits reactivity conflicts, temporary protection (e.g., tert-butoxycarbonyl, Boc) ensures selective acylation.

Stepwise Synthesis

-

Protection : Treat 2-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in THF to form Boc-protected amine.

-

Acylation : React with 4-ethylbenzoyl chloride under standard conditions.

-

Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM.

Critical Parameters

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Protocol

-

Mix 4-ethylbenzoic acid (1.0 eq), 2-aminopyridine (1.1 eq), and HATU (1.2 eq) in DMF.

-

Irradiate at 100°C for 15 minutes.

Performance Metrics

| Metric | Conventional | Microwave |

|---|---|---|

| Time | 6 hours | 15 minutes |

| Yield | 68% | 75% |

Analytical Characterization

Validated methods confirm compound identity and purity:

-

NMR : ¹H NMR (DMSO-d₆) δ 11.70 (s, 1H, NH), 8.50–7.20 (m, aromatic H), 2.62 (q, CH₂CH₃), 1.13 (t, CH₃).

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

Challenges and Mitigation

-

Pyridine Coordination : The basic pyridine nitrogen may deprotonate reagents, slowing acylation. Use excess acylating agent or acidic additives.

-

Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

-

Byproduct Formation : Optimize stoichiometry and reaction time to suppress diacylation.

Industrial-Scale Considerations

Q & A

Q. How do solvent polarity and pH influence the compound’s stability in long-term storage?

- Accelerated Stability Studies: Store the compound in DMSO, ethanol, or PBS (pH 4.0–7.4) at 25°C/60% RH and 40°C/75% RH for 1–3 months.

- Analysis: HPLC tracks degradation products (e.g., hydrolysis of the amide bond under acidic conditions) . Optimal stability is achieved in anhydrous DMSO at −20°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.